molecular formula C22H29NO3Si B12690895 Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- CAS No. 134134-02-4

Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)-

Cat. No.: B12690895
CAS No.: 134134-02-4
M. Wt: 383.6 g/mol
InChI Key: BFZYOEMZWYFSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)silyl)- is a complex organic compound with a unique structure It features a butanenitrile backbone with a dimethylsilyl group attached to a phenyl ring, which is further substituted with a propyl group and a trioxabicyclo octyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- typically involves multiple steps. The process begins with the preparation of the trioxabicyclo octyl moiety, which is then coupled with the phenyl ring through a series of reactions. The dimethylsilyl group is introduced via a silylation reaction, and the final step involves the attachment of the butanenitrile group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Butanenitrile: A simpler nitrile compound with a similar backbone but lacking the complex substituents.

    Dimethylsilylphenyl derivatives: Compounds with similar silyl and phenyl groups but different substituents.

    Trioxabicyclo octyl derivatives: Compounds featuring the trioxabicyclo octyl moiety with different functional groups.

Uniqueness

Butanenitrile, 4-(dimethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)silyl)- is unique due to its combination of functional groups and complex structure. This uniqueness imparts specific chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

134134-02-4

Molecular Formula

C22H29NO3Si

Molecular Weight

383.6 g/mol

IUPAC Name

4-[dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silyl]butanenitrile

InChI

InChI=1S/C22H29NO3Si/c1-4-12-21-16-24-22(25-17-21,26-18-21)20-9-7-19(8-10-20)11-15-27(2,3)14-6-5-13-23/h7-10H,4-6,12,14,16-18H2,1-3H3

InChI Key

BFZYOEMZWYFSGZ-UHFFFAOYSA-N

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.